1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one
Overview
Description
“1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” is a nitrogen-containing fused bicyclic hetero-aromatic compound . These types of compounds are found in many biologically active compounds and have shown a broad range of biological activities .
Synthesis Analysis
The synthesis of nitrogen heterocycles like “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” has been receiving significant attention in the synthetic chemistry community. Various chemosynthetic methodologies have been used, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations .Molecular Structure Analysis
The molecular formula of “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” is CHN. The average mass is 134.139 Da and the monoisotopic mass is 134.059250 Da .Chemical Reactions Analysis
The imidazo[1,2-a]pyridines are reported to show anticancer activities against breast, prostate, and lung cancer lines . Different methods have been reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .Scientific Research Applications
Synthesis and Potential Anticancer Agents
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one has been explored in the synthesis of potential anticancer agents. The compound and its derivatives, like imidazo[4,5-c]pyridines, have shown mitotic inhibition and significant antitumor activity in mice. These compounds have been synthesized via various routes, highlighting their potential in cancer research and treatment (Temple et al., 1987).
Chemical Synthesis and Rearrangement
The compound has been involved in studies focusing on chemical synthesis and rearrangement. For instance, in one study, the unexpected synthesis of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one was observed during an attempt to synthesize a different compound, demonstrating its potential in diverse chemical reactions and studies (Wright, 1976).
Antimicrobial and Anticancer Activity
Novel derivatives of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one have been synthesized and tested for their antimicrobial and anticancer activities. These studies are crucial for developing new therapeutic agents against various bacterial infections and cancers (Banda et al., 2016).
Vibrational Spectra and Molecular Structure Analysis
Research has been conducted to determine the molecular structure and vibrational energy levels of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives using density functional theory. These studies provide insight into the compound's physical and chemical properties, essential for further application in various fields (Lorenc et al., 2008).
Anticoagulant Activity
Some derivatives of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one have been designed and synthesized as potential anticoagulant agents. Their anticoagulant abilities have been tested in canine blood, contributing to the development of new medical treatments (Yang et al., 2015).
Mechanism of Action
While the specific mechanism of action for “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” is not explicitly mentioned in the sources, it’s worth noting that nitrogen heterocycles are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes. They are part of various enzymes, proteins, and most importantly, DNA .
Future Directions
The future directions for “1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry could be a potential future direction .
properties
IUPAC Name |
1-amino-3H-imidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-10-5-1-2-8-3-4(5)9-6(10)11/h1-3H,7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLGOVDJVLNCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N(C(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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